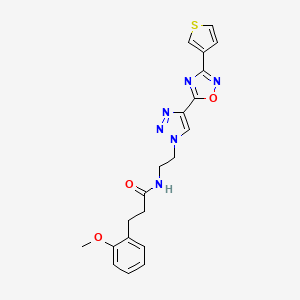
4-Methyl-2,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,7-naphthyridine is a natural product found in Antirrhinum majus with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- Regioselective Homolytic Substitution : Benzo[c][2,7]naphthyridines undergo regioselective homolytic substitutions, forming derivatives that are potential building blocks for synthesizing pyridoacridine alkaloids (Plodek, Raeder, & Bracher, 2012).
- Synthesis of Tetrahydro-1,6-naphthyridine Derivatives : Chemical modification of pyridine derivatives leads to the synthesis of tetrahydro-1,6-naphthyridine methyl homologs, highlighting the versatility in compound synthesis (Shiozawa et al., 1984).
- Fluorescent Properties : Alkylation of 4-methyl-[1,8]-naphthyridine in specific positions results in highly fluorescent compounds, useful in probing interactions with nucleic acids (Hoock, Reichert, & Schmidtke, 1999).
Reactivity and Derivatives
- Reactivity with Amines : The reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines under various conditions results in mono- and di-amino-substituted derivatives, demonstrating diverse chemical reactivities (Sirakanyan et al., 2014).
- Synthesis of 3-Methyl-2,7-Naphthyridine Derivatives : A synthetic route to 3-methyl-2,7-naphthyridine derivatives emphasizes their potential in pharmacological studies and exploration of structure-activity relationships (Barbu & Cuiban, 2000).
- Antiarrhythmic Activity : The development of 7-benzyl(ethyl)-1-hydroxy-4-carbamoyl-3-oxo-5, 6-dihydro-8H-2,7-naphthyridines and their potential antiarrhythmic properties illustrate the medicinal chemistry applications (Paronikyan et al., 1996).
Theoretical and Structural Studies
- Hydrogen Bonds and Tautomerism : Analysis of hydrogen bonds and tautomerism in naphthyridine derivatives, providing insight into secondary interactions and electron density, critical for understanding molecular behavior (Alvarez-Rúa et al., 2004).
Metal Complexes and Catalysis
- Metal Carbonyl Complexes : Study of complexes containing naphthyridine derivatives with Group VIb metals, revealing the unique ability of these compounds to act as mono- and bidentate ligands (Reed & Hendricker, 1972).
- Modeling Non-Heme Diiron Cores : The synthesis of diiron(II) complexes using naphthyridine-based ligands for modeling the features of non-heme diiron cores in O2-activating enzymes, highlighting their relevance in bioinorganic chemistry (Kuzelka, Mukhopadhyay, Spingler, & Lippard, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-2,7-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-11-6-8-5-10-3-2-9(7)8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUQPHQOJNSPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288141-01-5 |
Source


|
| Record name | 4-methyl-2,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004327.png)
![N-(4-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004329.png)

![N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3004332.png)

![1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B3004338.png)

![3-(Aminomethyl)-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride](/img/structure/B3004343.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3004347.png)

![Methyl 4-[[6,7-dimethoxy-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B3004349.png)
